molecular formula C14H18N4O3S B2864405 1-(1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1788785-01-2

1-(1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2864405
CAS RN: 1788785-01-2
M. Wt: 322.38
InChI Key: GELBVEBFYMTZNL-UHFFFAOYSA-N
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Description

1-(1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of sulfonyl triazoles, which have been found to exhibit various biological activities.

Scientific Research Applications

Biochemical Inhibitors

Derivatives of 1,2,3-triazoles, such as those prepared via Huisgen cycloaddition reaction, have been evaluated for their potential as inhibitors against caspase-3, a critical enzyme in apoptosis. The study identified potent inhibitors, suggesting the importance of these compounds in the development of therapeutic agents targeting apoptosis-related diseases (Jiang & Hansen, 2011).

Anticancer Potential

Research has also focused on synthesizing novel sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties. These compounds have been evaluated for their anticancer activity, demonstrating notable cytotoxicity against various cancer cell lines. This emphasizes the role of 1,2,3-triazole derivatives in cancer research and drug development processes (Murugavel et al., 2019).

Synthesis and Chemical Reactivity

The chemical reactivity of 1,2,3-triazoles has been explored for the regiocontrolled synthesis of polysubstituted pyrroles, starting from terminal alkynes, sulfonyl azides, and allenes. Such studies highlight the versatility of 1,2,3-triazole derivatives in synthesizing complex organic structures, contributing to the field of organic synthesis and medicinal chemistry (Miura et al., 2013).

Novel Organic Syntheses

The development of new organic syntheses utilizing 1-sulfonyl-1,2,3-triazoles as a precursor for azomethine ylides highlights the compound's role in facilitating [5+2] cycloaddition reactions. This research opens avenues for creating novel organic compounds with potential applications in various scientific fields, including drug discovery and material science (Yoo, 2015).

properties

IUPAC Name

1-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-11-3-4-13(21-2)14(9-11)22(19,20)17-7-5-12(10-17)18-8-6-15-16-18/h3-4,6,8-9,12H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELBVEBFYMTZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

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